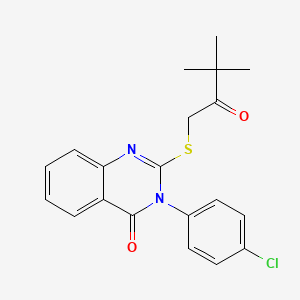![molecular formula C18H15BrN4O4S B12046650 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is a complex organic compound with the molecular formula C18H15BrN4O4S and a molecular weight of 463.313 g/mol . This compound is known for its unique structure, which includes a nitrobenzaldehyde moiety, a benzodioxin ring, and a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the thiazole ring.
Introduction of the benzodioxin moiety: This step involves the incorporation of the benzodioxin ring into the molecule.
Formation of the hydrazone linkage: This is done by reacting the intermediate compound with hydrazine or its derivatives.
Final assembly and purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound.
Analyse Des Réactions Chimiques
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrobenzaldehyde moiety can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mécanisme D'action
The mechanism of action of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes in bacteria, leading to its antibacterial activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can be compared with other similar compounds, such as:
1,3-benzodioxole-5-carbaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone hydrobromide: This compound has a similar structure but with different substituents on the thiazole ring.
3,4-dimethoxybenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone: This compound has methoxy groups on the benzaldehyde moiety.
4-methylbenzaldehyde (4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl)hydrazone: This compound has a methyl group on the benzaldehyde moiety.
These similar compounds share structural features with 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide but differ in their specific substituents, which can affect their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C18H15BrN4O4S |
|---|---|
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C18H14N4O4S.BrH/c23-22(24)14-4-1-12(2-5-14)10-19-21-18-20-15(11-27-18)13-3-6-16-17(9-13)26-8-7-25-16;/h1-6,9-11H,7-8H2,(H,20,21);1H/b19-10+; |
Clé InChI |
CAQWGWZDKDTKTK-ZIOFAICLSA-N |
SMILES isomérique |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-].Br |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-].Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B12046567.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid o-tolylamide](/img/structure/B12046570.png)
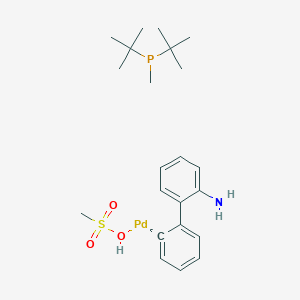
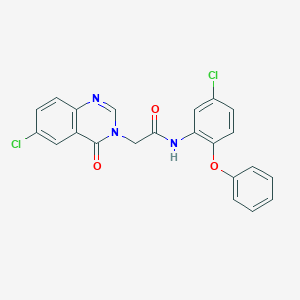

amino}propanoic acid](/img/structure/B12046589.png)
![1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12046595.png)
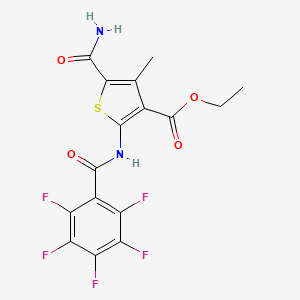
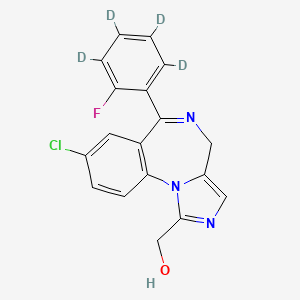
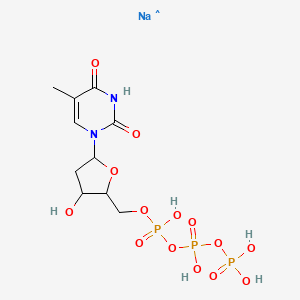
![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)
